molecular formula C8H6ClFN2O2S B13713189 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13713189
M. Wt: 248.66 g/mol
InChI Key: CCZMYCMNWMPAPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the benzothiadiazine ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms or functional groups attached to the benzothiadiazine ring .

Scientific Research Applications

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.

    4-Methyl-1,2,4-benzothiadiazine-1,1-dioxide: A derivative with a methyl group at the 4-position.

    6-Fluoro-1,2,4-benzothiadiazine-1,1-dioxide: A derivative with a fluorine atom at the 6-position.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C8H6ClFN2O2S

Molecular Weight

248.66 g/mol

IUPAC Name

3-chloro-6-fluoro-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6ClFN2O2S/c1-12-6-4-5(10)2-3-7(6)15(13,14)11-8(12)9/h2-4H,1H3

InChI Key

CCZMYCMNWMPAPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)S(=O)(=O)N=C1Cl

Origin of Product

United States

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